molecular formula C24H18Br2N4O B15284626 4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol

4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol

Cat. No.: B15284626
M. Wt: 538.2 g/mol
InChI Key: YUNIKACVZVUXHP-JFLMPSFJSA-N
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Description

4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol is a complex organic compound characterized by its brominated phenol and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol typically involves the condensation of 5-bromosalicylaldehyde with aniline in ethanol . The reaction conditions include dissolving the reactants separately in ethanol and then combining them under controlled temperature and stirring conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol is unique due to its complex structure, which combines brominated phenol and pyrimidine moieties

Properties

Molecular Formula

C24H18Br2N4O

Molecular Weight

538.2 g/mol

IUPAC Name

4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol

InChI

InChI=1S/C24H18Br2N4O/c1-30(27-15-18-13-20(26)11-12-23(18)31)24-28-21(16-5-3-2-4-6-16)14-22(29-24)17-7-9-19(25)10-8-17/h2-15,31H,1H3/b27-15+

InChI Key

YUNIKACVZVUXHP-JFLMPSFJSA-N

Isomeric SMILES

CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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